Product packaging for Iodofiltic Acid(Cat. No.:CAS No. 116754-87-1)

Iodofiltic Acid

Cat. No.: B056290
CAS No.: 116754-87-1
M. Wt: 458.4 g/mol
InChI Key: NPCIWINHUDIWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodofiltic Acid is a radioiodinated methyl-branched fatty acid analog specifically designed for research into myocardial metabolism and perfusion. Its primary research value lies in its unique mechanism of action; it is taken up by viable cardiomyocytes via the same transport mechanism as natural long-chain fatty acids, primarily the carnitine palmitoyltransferase-1 (CPT1) system. Once inside the cell, its methyl-branching inhibits complete beta-oxidation, leading to its metabolic trapping within the myocardium. This property makes it a valuable tool for SPECT imaging studies, allowing researchers to non-invasively assess regional fatty acid uptake and, by extension, the metabolic status of the heart. Its primary applications include the investigation of cardiac ischemia, hibernating myocardium, and various cardiomyopathies, where a shift in energy substrate preference from fatty acids to glucose is a key pathological feature. Researchers utilize this compound to study alterations in myocardial metabolism in models of heart failure, diabetes, and ischemia-reperfusion injury, providing critical insights into the metabolic flexibility and health of cardiac tissue under both physiological and pathological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35IO2 B056290 Iodofiltic Acid CAS No. 116754-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-(4-iodophenyl)-3-methylpentadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCIWINHUDIWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922147
Record name 15-(4-Iodophenyl)-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116754-87-1
Record name Iodofiltic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-(4-Iodophenyl)-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOFILTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S36MQ9FKF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry of Iodofiltic Acid and Its Derivatives

Strategies for the Iodination of Organic Compounds in Iodofiltic Acid Synthesis

The introduction of an iodine atom, particularly to the para-position of the terminal phenyl ring of the fatty acid precursor, is a pivotal step in the synthesis of this compound. Various methods have been developed to achieve this transformation with high regioselectivity and yield.

One common strategy involves electrophilic aromatic substitution on a pre-formed phenyl-terminated fatty acid. Reagents such as iodine monochloride (ICl) in glacial acetic acid are effective for this purpose. fishersci.casigmaaldrich.com This method relies on the generation of an electrophilic iodine species that attacks the activated phenyl ring.

Another established method is the thallation-potassium iodide route. osti.gov In this two-step process, the aromatic ring is first activated by reaction with a thallium salt, followed by displacement of the thallium group with iodide from potassium iodide. While effective, the toxicity of thallium reagents necessitates careful handling and purification.

A more recent and efficient method involves the decomposition of a triazene (B1217601) intermediate. acs.org In this approach, a p-amino substituted phenylalkanoic acid is converted to a stable triazene derivative. iaea.org This triazene is then treated with hydroiodic acid (HI), often generated in situ from sodium iodide and an acid like trifluoroacetic acid, which leads to the regiospecific introduction of iodine at the para-position with good yields. acs.org

For radiolabeling with iodine isotopes, oxidizing agents are frequently employed to facilitate the iodination. These include Chloramine-T , N-chlorosuccinimide , and hydrogen peroxide . nih.govnih.gov16streets.com These agents oxidize radioiodide (e.g., [¹²³I]⁻) to an electrophilic species that can then be incorporated into the aromatic ring of the precursor molecule. nih.gov

A summary of common iodination reagents is presented below:

ReagentPubChem CIDRole
Iodine monochloride24640Electrophilic iodination
Sodium Iodide5238Iodide source
Chloramine-T3641960Oxidizing agent for radioiodination
N-Chlorosuccinimide31398Oxidizing agent for radioiodination
Hydrogen Peroxide784Oxidizing agent for radioiodination

Methodologies for the Construction of Methyl-Branched Fatty Acid Scaffolds

The characteristic 3-methylpentadecanoic acid structure of this compound is crucial for its biological properties. The synthesis of this methyl-branched fatty acid scaffold is a significant undertaking, often accomplished through multi-step sequences.

A key strategy for building the long carbon chain is through a thiophene-based chain elongation synthesis. nih.govnih.gov This method involves the acylation of a thiophene (B33073) derivative, followed by reduction and subsequent ring-opening to yield a long-chain carboxylic acid. For instance, the synthesis of the 3,3-dimethyl analog of this compound (DMIPP) utilizes a 2,5-disubstituted thiophene which is subjected to successive Friedel-Crafts acylation and Wolff-Kishner reduction reactions, followed by thiophene ring opening. nih.gov

The introduction of the methyl group at the β-position (carbon 3) is a defining feature of this compound. This is typically achieved by using a starting material that already contains the desired methyl branch. For example, the synthesis of this compound can start from 3-methylglutaric anhydride. nih.govnih.gov In the synthesis of the 3,3-dimethyl analog, the dimethyl-branching is introduced using the monomethyl ester of dimethylglutaryl chloride. nih.gov

In biological systems, the formation of methyl-branched fatty acids is catalyzed by fatty acid synthase (FASN) , which can utilize methylmalonyl-CoA as a substrate in place of the usual malonyl-CoA, thereby introducing a methyl branch into the growing fatty acid chain. guidetopharmacology.orgnih.gov

Key precursors for constructing the methyl-branched scaffold include:

CompoundRole in Synthesis
3-Methylglutaric anhydrideStarting material for introducing the β-methyl group
Monomethyl ester of dimethylglutaryl chlorideReagent for introducing β,β-dimethyl branching
Thiophene derivativesUsed in chain elongation strategies
Methylmalonyl-CoASubstrate for enzymatic synthesis of methyl-branched fatty acids

Radiochemical Synthesis Techniques for this compound I-123 Production

For its use in single-photon emission computed tomography (SPECT), this compound must be labeled with a gamma-emitting radionuclide, most commonly Iodine-123 (¹²³I). The synthesis of [¹²³I]-Iodofiltic acid ([¹²³I]BMIPP) requires specialized radiochemical techniques that can be performed efficiently and with high radiochemical purity.

A prevalent method for the radiosynthesis of [¹²³I]BMIPP is the copper-assisted nucleophilic exchange. nih.gov This technique involves reacting the non-radioactive iodinated precursor with [¹²³I]sodium iodide in the presence of a copper salt. The copper facilitates the exchange of the stable iodine atom with the radioactive ¹²³I isotope.

Electrophilic radioiodination is another widely used approach. This involves the oxidation of [¹²³I]iodide to a reactive electrophilic species using oxidizing agents like Chloramine-T. nih.gov The electrophilic ¹²³I then substitutes a hydrogen atom on the terminal phenyl ring of the fatty acid precursor.

Following the radiolabeling reaction, purification is essential to remove unreacted radioiodine and any by-products. This is typically achieved using techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction with cartridges like Sep-Pak. nih.gov The final product is then formulated in a physiologically compatible solution, such as human serum albumin, and sterilized for clinical use. nih.gov The entire process, from labeling to formulation, is often automated in a synthesis module to minimize radiation exposure to the operator and ensure consistency.

Development of Novel Synthetic Routes for this compound Analogs and Precursors

Research in this area has also focused on the development of novel synthetic routes and the creation of analogs of this compound to investigate structure-activity relationships.

One important analog is 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP). Its synthesis follows a similar thiophene-based chain elongation strategy as this compound. osti.govnih.gov However, the introduction of the two methyl groups at the β-position is accomplished using the monomethyl ester of dimethylglutaryl chloride during the acylation step. nih.gov The subsequent radioiodination of the 15-phenyl-3,3-dimethylpentadecanoic acid precursor yields [¹²³I]DMIPP. nih.gov

The synthesis of various precursors has also been explored to optimize the introduction of the radioiodine. As mentioned, the development of triazene derivatives of p-aminophenyl-substituted fatty acids provides a stable intermediate that can be efficiently and regiospecifically converted to the desired p-iodophenyl product upon treatment with radioiodide. acs.org

Furthermore, analogs with different chain lengths have been synthesized to study the effect of this parameter on myocardial uptake and retention. osti.gov For instance, a series of 3,3-dimethyl-substituted terminal para-iodophenyl fatty acids with varying carbon chain lengths (C-11 to C-19) have been prepared and evaluated. osti.gov These synthetic efforts are crucial for the development of new and improved fatty acid imaging agents.

A comparison of this compound and a key analog is provided below:

Compound NameCommon AbbreviationKey Structural Difference
15-(p-iodophenyl)-3-methylpentadecanoic acidBMIPP / this compoundSingle methyl group at the β-position
15-(p-iodophenyl)-3,3-dimethylpentadecanoic acidDMIPPTwo methyl groups at the β-position

Molecular and Spectroscopic Characterization of Iodofiltic Acid

Advanced Spectroscopic Techniques for Structural Elucidation of Iodofiltic Acid

The definitive structural elucidation of this compound requires the application of several advanced spectroscopic techniques. While complete, publicly available spectra are scarce, the principles of these techniques confirm the compound's structure as described.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is used to identify the chemical environment of hydrogen atoms in the molecule. For this compound, ¹H NMR would confirm the presence of the aromatic protons on the iodophenyl ring, the aliphatic chain protons, the methyl group protons, and the carboxylic acid proton. While specific spectral data is not publicly available, vendor certificates of analysis confirm that the ¹H NMR spectrum is consistent with the proposed structure. molnova.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Predicted ¹³C NMR data would show distinct signals for the carbons in the iodinated benzene (B151609) ring, the long aliphatic chain, the methyl group, and the carbonyl carbon of the carboxylic acid. drugbank.com

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique for analyzing fatty acids. nih.gov The analysis of this compound's metabolites has been successfully performed using mass spectral analysis. nih.gov Predicted tandem mass spectrometry (MS/MS) data for the I-123 labeled version provides expected fragmentation patterns that can be used to confirm the structure. drugbank.com

Predicted Collision Cross Section (CCS) Data for this compound I-123

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 455.17658 207.7
[M+Na]⁺ 477.15852 202.5
[M-H]⁻ 453.16202 200.6

Data sourced from PubChem, based on CCSbase predictions. nih.gov

Radiometric Analysis Protocols for this compound I-123 Purity and Isotopic Integrity

When this compound is labeled with Iodine-123 (¹²³I) for use as a radiopharmaceutical (where it is also known as ¹²³I-BMIPP), rigorous quality control protocols are essential to ensure its purity and safety. nm.org These analyses focus on both the radionuclidic and radiochemical purity of the final product. nih.gov

Radionuclidic Purity: This assessment ensures that the radioactivity present is from the intended radionuclide, ¹²³I. Iodine-123 decays with a half-life of 13.22 hours and emits a principal gamma photon at 159 keV. wikipedia.orgradiacode.com Radionuclidic purity is measured using high-resolution gamma spectrometry. nordion.combwxt.com The acceptance criteria for the ¹²³I precursor typically require a radionuclidic purity of ≥99.8%. nordion.combwxt.com Any potential isotopic impurities, which could arise from the production method, must be quantified to ensure they are below specified limits. nih.gov

Radiochemical Purity (RCP): Radiochemical purity is the fraction of the total radioactivity in the desired chemical form—in this case, ¹²³I-Iodofiltic Acid. pharmacylibrary.com Impurities can include free radioiodide (¹²³I⁻) or other radiolabeled species formed during synthesis or through radiolysis. nih.gov The determination of RCP is crucial as impurities can lead to unnecessary radiation exposure or affect the quality of diagnostic imaging. mazums.ac.ir RCP is typically determined using radio-chromatographic methods. nih.gov For ¹²³I-BMIPP, quality control using HPLC has demonstrated radiochemical purities exceeding 99%. snmjournals.org The specification for the ¹²³I-sodium iodide raw material is typically a radiochemical purity of ≥95% as iodide. nordion.combwxt.comansto.gov.au

Chromatographic Methodologies for the Separation and Purity Assessment of this compound

Chromatography is the cornerstone for assessing the purity of this compound and its radiolabeled form. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed. nih.govmazums.ac.ir

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for purity analysis due to its high resolution and sensitivity, allowing for the separation and quantification of the main compound from any impurities or degradation products. mazums.ac.ir

Purity Assessment: Commercial, non-radioactive this compound is certified with a purity of >98% as determined by HPLC. molnova.com

Radiochemical Analysis: For ¹²³I-Iodofiltic Acid, radio-HPLC is used. The system is equipped with a standard detector (like UV) and a radiometric detector (e.g., a scintillation counter) in series. mazums.ac.ir This setup allows for the simultaneous identification of the chemical and radiochemical components of the sample. Studies have reported achieving a radiochemical purity of >99% for ¹²³I-BMIPP using HPLC. snmjournals.org HPLC is also effective in separating and analyzing the metabolites of this compound from the parent compound in biological samples. nih.govnih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and more rapid alternative for routine quality control of radiopharmaceuticals. nih.gov While it may not offer the same resolving power as HPLC, it is effective for separating the radiolabeled product from certain impurities like free radioiodide. mazums.ac.irresearchgate.net In a typical radio-TLC setup, the plate is developed and then analyzed with a radiochromatogram scanner to determine the distribution of radioactivity along the strip, allowing for the calculation of radiochemical purity. unm.edu

Mechanistic Investigations of Iodofiltic Acid in Biological Systems

Cellular and Subcellular Uptake Mechanisms of Iodofiltic Acid Fatty Acid Analogs

The entry of long-chain fatty acids and their analogs like this compound into cardiac myocytes is a complex process involving protein-mediated transport across the cell membrane. The transport of lipids is influenced by factors such as the ratio of free fatty acids to albumin in the blood and the activity of membrane transporter proteins. nih.gov

Key findings from research indicate a critical role for the fatty acid translocase, FAT/CD36 , in the myocardial uptake of these compounds. Studies have directly linked mutations in the FAT/CD36 gene to a complete absence of myocardial accumulation of radiolabeled long-chain fatty acid analogs, including this compound. nih.gov This demonstrates that FAT/CD36 is a primary transporter for these molecules in the human heart. nih.gov

Once inside the cell, cytosolic fatty acid-binding proteins (FABP) are believed to play a significant role in the subsequent intracellular trafficking and metabolic channeling of these fatty acids. nih.gov Subcellular distribution studies have shown that this compound (BMIPP) and similar branched-chain analogs are predominantly found in the mitochondrial and microsomal fractions of the cell. scispace.comiaea.org This localization is distinct from straight-chain fatty acids, which are found primarily in the cytoplasm, and underscores this compound's interaction with the primary sites of energy metabolism and lipid storage. scispace.com

The uptake process is energy-dependent, as demonstrated by experiments where inhibitors of glycolysis, such as iodoacetic acid, reduce the cellular uptake of certain molecular probes, suggesting a reliance on cellular ATP for the internalization process, likely through endocytosis. researchgate.net While the exact uptake mechanism for this compound involves multiple steps, the initial protein-mediated transport via FAT/CD36 is considered a rate-limiting step.

Biochemical Pathways of Myocardial Fatty Acid Metabolism and this compound Interaction

Under normal aerobic conditions, the heart derives a significant portion of its energy—approximately 60-90%—from the β-oxidation of long-chain fatty acids. nih.govtokushima-u.ac.jp This metabolic pathway is highly efficient but requires a substantial amount of oxygen. nih.gov this compound was specifically designed to probe this pathway.

Upon entering the myocyte, this compound, like natural fatty acids, is activated by the enzyme acyl-CoA synthetase, converting it into its coenzyme A (CoA) ester. ahajournals.orgecrjournal.com This conversion effectively traps the molecule within the cell, preventing its immediate back-diffusion into the plasma and facilitating its retention. ahajournals.orgahajournals.org

The crucial structural feature of this compound is the methyl group in the beta (β) position of the fatty acid chain. tums.ac.ir This methyl-branching sterically inhibits the enzymes of the mitochondrial β-oxidation pathway. nih.govnih.govtums.ac.ir As a result, the catabolism of this compound is significantly slowed down, leading to its prolonged myocardial retention. nih.gov Instead of being oxidized for energy, the tracer is gradually incorporated into the endogenous lipid pool, primarily as triglycerides. scispace.comsnmjournals.org

Therefore, the magnitude of this compound uptake imaged by SPECT serves as a direct reflection of regional fatty acid uptake and activation, but not its subsequent oxidation. ahajournals.orgecrjournal.com This distinction is fundamental to its use in identifying metabolic abnormalities. In conditions of myocardial ischemia, the reduction in oxygen supply forces a metabolic shift away from fatty acid oxidation toward glycolysis, resulting in decreased uptake of this compound. ecrjournal.comdicardiology.com

The following table summarizes the key metabolic differences between straight-chain and branched-chain fatty acid analogs.

FeatureStraight-Chain FA (e.g., IPPA)Branched-Chain FA (this compound/BMIPP)
Primary Transport FAT/CD36, other transportersFAT/CD36, other transporters
Intracellular Fate Rapidly undergoes β-oxidationβ-oxidation is inhibited by methyl-branching nih.gov
Myocardial Retention Short (rapid clearance) scispace.comsnmjournals.orgProlonged nih.govscispace.com
Primary Storage Form Rapidly incorporated into triglycerides scispace.comSlowly incorporated into triglycerides scispace.com
Imaging Application Measures both uptake and clearance (oxidation)Primarily measures regional uptake and extraction ahajournals.org

Elucidation of the Ischemic Memory Phenomenon through this compound Metabolic Imaging

"Ischemic memory" refers to a prolonged biochemical alteration, specifically a suppression of fatty acid metabolism, that persists in myocardial tissue even after blood flow has been restored following a transient ischemic event. tums.ac.irnih.gov This metabolic stunning provides a "footprint" or "memory" of the prior ischemia. nih.govnih.gov

The mechanism underlying this phenomenon is a temporal mismatch in the recovery of perfusion and metabolism. During an ischemic episode, the lack of oxygen causes the myocardium to switch from its preferred substrate, fatty acids, to glucose for energy production. dicardiology.comnih.gov When perfusion is restored, blood flow may quickly return to normal. However, the recovery of fatty acid metabolism is significantly delayed, a process that can last for many hours or even days. ahajournals.orgahajournals.orgnih.gov

This compound metabolic imaging is exceptionally well-suited to detect this ischemic memory. jsncjournal.org An imaging study performed at rest, long after the resolution of symptoms like chest pain, will show a region of reduced this compound uptake. ahajournals.orgecrjournal.com This defect corresponds to the area of the myocardium that was recently ischemic and continues to exhibit suppressed fatty acid utilization, despite having normal resting blood flow. ahajournals.org

This capability allows for the retrospective identification of myocardial ischemia as the cause of a patient's recent symptoms. ahajournals.orgahajournals.org Research has demonstrated that this metabolic imprint can be detected for at least 30 hours after the ischemic event. ahajournals.orgdicardiology.com

The table below presents key findings from a clinical study on the use of this compound (BMIPP) to identify ischemic memory.

ParameterFindingSource
Study Population 32 patients with exercise-induced ischemia ahajournals.orgahajournals.org
Imaging Window Within 30 hours of the ischemic event ahajournals.orgahajournals.org
Patient-Level Agreement 94% agreement between delayed BMIPP and thallium perfusion scans ahajournals.orgahajournals.org
Correlation Significant correlation between the size of the resting BMIPP defect and the exercise-induced perfusion defect (r=0.6) ahajournals.orgahajournals.org
Conclusion BMIPP imaging can successfully demonstrate the metabolic imprint of a stress-induced ischemic episode. ahajournals.org

Theoretical and Computational Models of this compound Interactions with Biological Substrates

While extensive clinical and preclinical research has defined the biological behavior of this compound, the application of theoretical and computational modeling to elucidate its specific molecular interactions is an area with less published data. However, established computational methods used for drug-target interaction analysis can provide a framework for how such investigations could be approached. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models represent a primary approach. nih.gov For this compound and its analogs, a QSAR model could be developed to correlate specific structural features (e.g., the position and type of branching, the length of the carbon chain) with biological activity. This could predict outcomes like myocardial uptake efficiency, retention half-life, or the degree of β-oxidation inhibition. Such models could accelerate the design of new fatty acid tracers with even more desirable imaging properties.

Pharmacophore mapping and molecular docking are other powerful computational tools. nih.gov These methods could be used to build three-dimensional models of this compound's interaction with its key biological targets:

FAT/CD36 Transporter: A model could reveal the specific binding pocket for long-chain fatty acids and show how this compound fits within it, explaining its high-affinity transport.

Acyl-CoA Synthetase: Docking studies could simulate the enzymatic reaction that activates this compound to its CoA ester, a critical step for its intracellular trapping.

β-oxidation Enzymes: A key application would be to model the interaction between this compound-CoA and the active site of enzymes like acyl-CoA dehydrogenase. This could precisely demonstrate how the β-methyl group sterically hinders the enzyme's catalytic activity, providing a molecular-level explanation for its metabolic stability.

Although specific computational studies for this compound are not widely documented in publicly available literature, the use of these established modeling techniques holds significant potential for refining our understanding of its mechanism of action and for guiding the development of future metabolic imaging agents.

Pre Clinical Research Methodologies and Findings with Iodofiltic Acid

In Vitro Models for Investigating Iodofiltic Acid Metabolism and Retention

In vitro models are essential for elucidating the fundamental cellular and metabolic pathways of fatty acid analogs like this compound without the complexities of a whole-organism system. These models typically include isolated perfused hearts and cultured cardiac cells.

Isolated perfused heart systems, often from rats, allow for the study of tracer uptake, metabolism, and clearance under controlled conditions. nih.govnih.gov In one such model using IPPA, researchers were able to monitor radioactivity with external scintillation probes and apply a compartmental model to analyze the data. nih.gov This model successfully distinguished between nonesterified tracer, metabolic byproducts (catabolites), and tracer incorporated into complex lipids, providing a quantitative measure of the rate of IPPA oxidation. nih.gov

Cultured cardiomyocytes, including those derived from human induced pluripotent stem cells (iPSC-CMs), offer another valuable in vitro platform. nih.govnih.govmdpi.com These models are used to study the shift from glycolytic metabolism, characteristic of immature cells, to the fatty acid β-oxidation that powers mature cardiomyocytes. nih.govmdpi.com By manipulating the culture medium, for instance by replacing glucose with fatty acids, researchers can promote metabolic maturation in iPSC-CMs. nih.govmdpi.com This approach allows for detailed investigation into how fatty acid analogs are utilized and how this utilization is affected by the metabolic state of the cell. nih.gov For example, inhibiting the enzyme carnitine palmitoyltransferase 1, which is crucial for fatty acid transport into mitochondria, was shown to abolish the increase in oxygen consumption that is normally seen after adding palmitate to mature iPSC-CMs. nih.gov

Table 1: Findings from In Vitro Studies with Iodinated Fatty Acid Analogs
In Vitro ModelTracerKey FindingsReference
Isolated Perfused Rat HeartIPPACompartmental modeling successfully quantified the rate of oxidation; the technique was sensitive to inhibition of fatty acid oxidation. nih.gov
Isolated Perfused Rat HeartBMIPPMetabolism is dependent on the available energy substrate (e.g., glucose, oleate); uptake is reduced by the presence of albumin or palmitate. nih.gov
Cultured Human iPSC-derived CardiomyocytesFatty Acids (general)Switching culture medium from glucose-based to fatty acid-based promotes metabolic maturation and a shift to β-oxidation. nih.govmdpi.com

Small Animal Models for Assessing Myocardial Metabolism using this compound Imaging

Small animal models, primarily rodents (mice and rats) and hamsters, are fundamental for assessing myocardial metabolism in vivo. nih.govmdpi.comnih.gov These models allow for longitudinal studies of cardiac diseases and the evaluation of metabolic changes using imaging techniques.

In studies with rats, IPPA demonstrated a high cardiac uptake of 4.4% of the injected dose per gram within two minutes of injection, which was followed by a rapid, two-phase clearance from the tissue. nih.gov The kinetics of IPPA and its metabolic products indicated that the tracer effectively follows the general pathways of cardiac lipid metabolism, including rapid oxidation and subsequent washout of catabolites. nih.gov

Mouse models are frequently used for comparative imaging studies. In one study, the uptake of the BMIPP analog was quantified in various tissues of mice using single-photon emission computed tomography/computed tomography (SPECT/CT) after stimulation with a β3-agonist to activate brown adipose tissue. mdpi.comnih.gov This methodology of using SPECT/CT to quantify tracer distribution and uptake is directly applicable to studies of myocardial metabolism. mdpi.comnih.gov

Hamster models of cardiomyopathy have been used to investigate metabolic abnormalities with iodinated fatty acid analogs. nih.gov In a study using non-radioactive BMIPP, the hearts of cardiomyopathic and normal hamsters were imaged ex vivo with fluorescent X-ray computed tomography (FXCT). nih.gov The resulting images clearly depicted myocardial fatty acid metabolism, showing a uniform distribution in normal hearts and a heterogeneous pattern with significant uptake defects in cardiomyopathic hearts. nih.gov This demonstrates the utility of this compound analogs in animal models of heart disease to visualize and quantify metabolic derangements. nih.gov

Quantitative Analysis Techniques in Pre-clinical Imaging Studies with this compound

Quantitative analysis of imaging data is critical for objectively assessing myocardial metabolism in pre-clinical studies. nih.govnih.gov Several techniques have been applied to studies involving this compound and its analogs.

One of the most direct examples is the use of Fluorescent X-ray Computed Tomography (FXCT) . nih.gov In a study on hamster hearts labeled with a non-radioactive iodinated fatty acid (BMIPP), FXCT was used to create cross-sectional images of the iodine distribution, directly representing the tracer's uptake. nih.gov Quantitative analysis of these images revealed that in cardiomyopathic hearts, the area of significantly reduced tracer uptake was 39% of the mid-left ventricle. nih.gov This metabolic defect was substantially larger than the 12% area of fibrosis identified by microscopy, indicating that the tracer could detect metabolic abnormalities that precede structural damage. nih.gov

Compartmental modeling is another powerful quantitative technique, often applied to dynamic imaging data from isolated heart models. nih.gov For IPPA, a model incorporating compartments for the unesterified tracer, its catabolites, and complex lipids was used to fit time-activity curves generated from external scintillation probe measurements. nih.gov This approach yielded a precise value for the rate of IPPA oxidation, demonstrating its sensitivity to metabolic interventions. nih.gov

For in vivo imaging with SPECT, quantitative analysis often involves the calculation of the Standardized Uptake Value (SUV) . mdpi.comnih.gov The SUV normalizes the measured radioactivity concentration in a region of interest to the injected dose and the animal's body weight, allowing for semi-quantitative comparison of tracer uptake across different animals and time points. mdpi.comnih.gov In studies with 125I-BMIPP in mice, the mean SUV (SUVmean) was calculated for various tissues to quantify tracer accumulation. mdpi.comnih.gov

Table 2: Quantitative Analysis Techniques Used with Iodinated Fatty Acid Analogs
TechniqueImaging ModalityAnimal ModelMeasured ParameterReference
Fluorescent X-ray Computed Tomography (FXCT) Image AnalysisFXCTHamsterArea of reduced tracer uptake (%) nih.gov
Compartmental ModelingExternal Scintillation ProbesIsolated Rat HeartRate of tracer oxidation nih.gov
Standardized Uptake Value (SUV) CalculationSPECT/CTMouseMean SUV (SUVmean) mdpi.comnih.gov

Comparative Pre-clinical Studies of this compound with Other Metabolic and Perfusion Tracers

Comparing this compound analogs with other established tracers is essential to characterize their specific properties and diagnostic utility. Pre-clinical studies have compared them against tracers of glucose metabolism, myocardial perfusion, and other fatty acid tracers.

A key comparator is ¹⁸F-fluorodeoxyglucose ([¹⁸F]FDG) , a glucose analog used with Positron Emission Tomography (PET) to assess glucose metabolism. nih.govmdpi.comnih.gov In a mouse study, the uptake of ¹²⁵I-BMIPP (a fatty acid analog) was directly compared to that of [¹⁸F]FDG. mdpi.comnih.gov While the uptake of both tracers increased in metabolically active tissue after stimulation and their SUVmean values were significantly correlated, the fold-increase in ¹²⁵I-BMIPP uptake more closely mirrored the change in metabolic rate as measured by oxygen consumption. mdpi.comnih.gov This suggests that while both tracers can detect metabolic activation, the iodinated fatty acid analog may provide a more physiologically relevant measure of fatty acid metabolism, the heart's preferred energy source. nih.govmdpi.comnih.gov

This compound has also been conceptually compared to other fatty acid tracers like ¹¹C-palmitate . It has been suggested that modified fatty acids like IPPA may be superior for kinetic studies because the efflux of the unoxidized tracer and its catabolites from the heart are more kinetically distinct and easier to separate in the imaging data. nih.gov

Comparisons have also been made with perfusion agents like Thallium-201 (²⁰¹Tl) . ahajournals.org While primarily clinical, these studies establish an important concept applicable to pre-clinical research: the "mismatch" between perfusion and metabolism. Studies have shown that after an ischemic event, blood flow (perfusion) may be restored, but fatty acid metabolism can remain suppressed for an extended period. ahajournals.org An iodinated fatty acid tracer can detect this "metabolic stunning" or "ischemic memory" as a region with normal perfusion (normal Thallium uptake) but reduced fatty acid uptake (a defect on the this compound scan). ahajournals.org

Table 3: Comparison of Iodinated Fatty Acid Analogs with Other Tracers
Comparator TracerMetabolic Process ImagedImaging ModalityKey Comparative FindingReference
¹⁸F-Fluorodeoxyglucose ([¹⁸F]FDG)Glucose MetabolismPETBMIPP uptake more closely reflects changes in metabolic rate (oxygen consumption) than [¹⁸F]FDG uptake. mdpi.comnih.gov
¹¹C-PalmitateFatty Acid MetabolismPETIPPA's kinetics may allow for more reliable separation of unoxidized tracer and catabolites compared to physiological fatty acids. nih.gov
Thallium-201 (²⁰¹Tl)Myocardial PerfusionSPECTBMIPP can identify persistent metabolic defects ("ischemic memory") even after perfusion has returned to normal. ahajournals.org

Advanced Imaging Modalities and Methodological Developments with Iodofiltic Acid

Principles and Applications of Single-Photon Emission Computed Tomography (SPECT) in Fatty Acid Metabolism Imaging with Iodofiltic Acid

Single-Photon Emission Computed Tomography (SPECT) imaging with this compound I-123 provides a non-invasive method to assess myocardial fatty acid metabolism. patsnap.com The underlying principle is based on the heart's primary energy source. A healthy myocardium predominantly metabolizes long-chain fatty acids to produce adenosine (B11128) triphosphate (ATP). dicardiology.comwikipedia.org However, under ischemic conditions, myocardial cells shift their energy metabolism from fatty acid β-oxidation to anaerobic glycolysis. dicardiology.com

This compound, a radiolabeled fatty acid analog also known as β-methyl-p-[123I]-iodophenyl-pentadecanoic acid (BMIPP), is taken up and trapped in cardiomyocytes but is metabolized at a slow rate. dicardiology.comnih.gov This prolonged retention makes it suitable for SPECT imaging. nih.gov In normally perfused and oxygenated myocardium, this compound uptake is high. Conversely, in ischemic or damaged myocardial tissue, where fatty acid metabolism is impaired, there is reduced uptake of the tracer. dicardiology.com SPECT cameras detect the gamma photons emitted by the Iodine-123 isotope, creating a three-dimensional map of metabolic activity in the heart. nih.govncats.io Areas with decreased tracer accumulation, or "defects," correspond to regions of abnormal fatty acid metabolism.

The applications of this compound SPECT are significant in clinical cardiology:

Detection of Myocardial Ischemia: It is a sensitive tool for detecting myocardial ischemia. dicardiology.comncats.io A key application is in the evaluation of emergency department patients presenting with acute chest pain, where it can help in the early diagnosis of acute coronary syndromes (ACS). jacc.orgnih.gov

Ischemic Memory Imaging: A unique characteristic of this compound is its ability to detect metabolic abnormalities for hours to days after the cessation of chest pain and resolution of blood flow abnormalities. ncats.iojacc.orgcore.ac.uk This phenomenon, termed "ischemic memory" or "metabolic stunning," allows for the retrospective diagnosis of a significant ischemic event. jacc.orgahajournals.org

Risk Stratification: The imaging modality is valuable for risk stratification in patients following an acute myocardial infarction (AMI), helping to predict future cardiac events. nih.govncats.io This assessment can often be performed without the need for a pharmacologic or exercise stress test. ncats.io

Assessment of Myocardial Viability: By identifying metabolically active tissue, it can aid in the assessment of myocardial viability, which is crucial for guiding revascularization decisions. jacc.orgcore.ac.uk

A multicenter trial evaluated the performance of this compound (BMIPP) SPECT for detecting ACS in emergency department patients. The findings highlighted its incremental diagnostic value when added to initial clinical information.

ParameterInitial Diagnosis AloneBMIPP + Initial DiagnosisP-value
Sensitivity43%81%<0.001
Specificity61%62%NS
Positive Predictive Value41%58%<0.001
Negative Predictive Value62%83%<0.001

Data sourced from a multicenter trial on this compound I 123 (BMIPP) fatty acid imaging in patients with suspected acute coronary syndromes. jacc.org

Methodological Enhancements in SPECT Imaging Protocols Utilizing this compound

Methodological advancements in SPECT imaging have refined the clinical utility of this compound. Protocols have been optimized to leverage the "ischemic memory" phenomenon, with studies showing that imaging can be effectively performed within 30 hours of symptom cessation. jacc.orgjacc.org

A significant methodological enhancement is the use of dual-isotope SPECT imaging . This approach involves the simultaneous or sequential administration of this compound (123I-BMIPP) to assess metabolism and a myocardial perfusion agent, such as Thallium-201 (201Tl) or a Technetium-99m (99mTc) labeled tracer. nih.govgraphyonline.comnih.gov This allows for the direct comparison of myocardial metabolism and blood flow. A "perfusion-metabolism mismatch," where perfusion is preserved but fatty acid metabolism is reduced, is a strong indicator of ischemic but viable myocardium and carries significant prognostic weight. nih.govnih.govnih.gov

The advent of cameras with solid-state Cadmium Zinc Telluride (CZT) detectors is a technological enhancement poised to further improve protocols. CZT detectors offer superior sensitivity and energy resolution compared to traditional sodium iodide crystals. patsnap.comgraphyonline.com This can translate into protocols with lower radiotracer doses, reducing patient radiation exposure, or shorter acquisition times, improving patient comfort and throughput. graphyonline.com The improved energy resolution also enhances the feasibility of simultaneous dual-isotope studies (e.g., 99mTc/123I) by enabling better separation of the photon energy peaks. patsnap.com

Furthermore, the development and validation of quantitative analysis software provide a move from purely qualitative visual assessment to objective, reproducible measurements. biospace.comnih.gov These programs generate summed scores to quantify the extent and severity of metabolic defects, which have been shown to have prognostic value in risk-stratifying patients. nih.gov

Integration of this compound SPECT with Complementary Imaging Techniques (e.g., Cardiovascular Magnetic Resonance, Coronary CT Angiography Principles)

The integration of this compound SPECT with other advanced cardiovascular imaging modalities, known as hybrid or multimodality imaging, combines the metabolic insights from SPECT with the anatomical and functional details from other techniques. jacc.orgcore.ac.uk

Integration with Cardiovascular Magnetic Resonance (CMR): CMR is a versatile imaging technique that provides high-resolution images of cardiac anatomy, function, and tissue characterization without using ionizing radiation. nih.govamazon.com A key CMR technique, late gadolinium enhancement (LGE), is the gold standard for identifying and quantifying myocardial infarction (scar tissue). nih.govnih.gov

Clarifying Defects: When SPECT shows a defect, CMR can help differentiate between an attenuation artifact (a common issue in SPECT) and true myocardial pathology like ischemia or infarction. scmr.org

Correlating Metabolism and Damage: Studies have directly compared this compound SPECT findings with LGE-CMR to investigate the relationship between metabolic disturbances and irreversible myocardial damage. nih.govnih.gov For instance, in patients after an acute myocardial infarction, the presence of microvascular obstruction on CMR has been correlated with more severe and irreversible metabolic defects seen on dual-isotope SPECT. nih.gov

Complex Diseases: In inflammatory conditions like cardiac sarcoidosis, a multi-modal approach combining this compound SPECT, PET, and CMR allows for a comprehensive assessment linking regions of active inflammation, metabolic abnormality, and permanent scarring. nih.gov

Integration with Coronary CT Angiography (CCTA): CCTA is a non-invasive imaging modality that provides detailed anatomical visualization of the coronary arteries, enabling the detection and characterization of atherosclerotic plaques and stenoses. graphyonline.com

Anatomical-Metabolic Fusion: Hybrid SPECT/CT scanners or software fusion allows for the precise overlay of this compound SPECT metabolic maps onto CCTA anatomical data. graphyonline.com This integration directly links a region of impaired fatty acid metabolism to the specific coronary artery that supplies it.

Improved Diagnostic Accuracy: This combined approach has been shown to improve diagnostic accuracy for identifying hemodynamically significant coronary artery disease compared to either SPECT or CCTA alone. graphyonline.com By correlating a metabolic defect with a specific coronary stenosis, clinicians can more confidently determine the functional significance of an anatomical narrowing.

Guiding Revascularization: The fusion images are valuable in planning and managing revascularization procedures like angioplasty or bypass surgery, as they help to ensure that the culprit lesion responsible for the metabolic abnormality is targeted. graphyonline.com

Imaging ModalityPrimary Information ProvidedKey Strengths in Integration with this compound SPECT
This compound SPECT Myocardial Fatty Acid MetabolismDetects ischemic memory; provides prognostic metabolic data. nih.govjacc.org
Cardiovascular Magnetic Resonance (CMR) Cardiac Function, Anatomy, Tissue Characterization (Infarction, Edema)Differentiates artifact from scar; correlates metabolism with tissue viability and function. nih.govscmr.org
Coronary CT Angiography (CCTA) Coronary Artery Anatomy, StenosisPinpoints anatomical lesion responsible for a metabolic defect; improves diagnostic accuracy for significant CAD. graphyonline.com

Image Processing and Reconstruction Algorithms in this compound SPECT

The generation of diagnostic images from the raw data acquired during an this compound SPECT scan is a critical step governed by sophisticated image processing and reconstruction algorithms. cuni.cz The goal is to solve the 'inverse problem': accurately reconstructing the 3D distribution of the radiotracer in the myocardium from a series of 2D projection images taken from different angles. cuni.cz

Reconstruction Algorithms: Two main families of reconstruction algorithms are used in SPECT:

Filtered Back Projection (FBP): This is an analytical reconstruction technique that was historically the standard due to its speed and computational simplicity. cuni.czresearchgate.net It applies a corrective filter to the projection data to reduce blurring and then back-projects the data into the image space. However, FBP is known to be sensitive to statistical noise and can produce artifacts, potentially degrading image quality. researchgate.net

Iterative Reconstruction (IR): These algorithms have become the modern standard. researchgate.netnih.gov They begin with an initial estimate of the image and iteratively refine it by comparing simulated projections from the estimate with the actual measured projections. The difference (or error) is used to update the image estimate in the next iteration.

Ordered Subsets Expectation Maximization (OSEM): This is the most common IR algorithm in clinical practice. researchgate.net It accelerates reconstruction by using subsets of the projection data in each iteration. researchgate.net OSEM allows for the incorporation of corrections for physical degrading factors like photon attenuation, Compton scatter, and collimator-detector response, leading to more accurate and higher-quality images than FBP. researchgate.net

Advanced IR Methods: Further enhancements include algorithms with Depth-Dependent Resolution Recovery (DDRR) , which can improve spatial resolution and image quality, potentially allowing for shorter scan times without compromising diagnostic confidence. nih.gov

Specialized Algorithms for Dual-Isotope Imaging: For simultaneous dual-isotope SPECT (e.g., 99mTc/123I), separating the signals from the two radionuclides is challenging due to the proximity of their energy peaks and the resulting scatter and crosstalk. Advanced algorithms, such as the Monte Carlo-based joint ordered-subset expectation maximization (MC-JOSEM) , have been developed to address this. nih.gov This method uses Monte Carlo simulations to accurately model the complex physical interactions and simultaneously reconstruct both tracer distributions with improved quantitative accuracy. nih.gov

Image Processing and Quantification: Following reconstruction, images undergo further processing for display and analysis. This includes reorientation into standard cardiac axes (short-axis, vertical long-axis, and horizontal long-axis) and the application of color maps.

Quantitative analysis is a critical component of modern interpretation. nih.gov

Segmental Models: The left ventricle is typically divided into a standardized 17- or 20-segment model. snmjournals.org

Prognostic Value: These automated, quantitative scores have been shown to be reproducible and hold significant prognostic value for predicting future cardiac events, enhancing risk stratification beyond visual interpretation. nih.gov

Future Research Directions and Unexplored Avenues for Iodofiltic Acid

Development of Novel Iodofiltic Acid Derivatives for Enhanced Metabolic Probing

The development of this compound (BMIPP) was itself an evolution from earlier straight-chain iodinated fatty acids, such as iodophenyl pentadecanoic acid (IPPA). researchgate.net The key innovation in BMIPP is the introduction of a methyl group at the beta-3 position. tums.ac.ir This structural modification inhibits mitochondrial β-oxidation, leading to prolonged retention of the tracer within the myocyte, which provides a clearer and more persistent signal for imaging. tums.ac.irresearchgate.net This success has spurred further research into creating new derivatives with even more refined properties for metabolic probing.

Future development is centered on several key objectives:

Altering Chain Length and Branching: Research continues to explore how modifications to the fatty acid chain length and the position of methyl branching can affect tissue uptake, retention, and metabolic trapping. The goal is to fine-tune the tracer's behavior to better match specific metabolic pathways or disease states.

Alternative Radioisotopes: While Iodine-123 is common, researchers are investigating the use of other radioisotopes. The choice of isotope can affect image resolution, radiation exposure, and availability. For instance, PET tracers like Flurpiridaz F-18 are being developed as alternatives for metabolic imaging, offering potential advantages in image quality and protocol time. researchgate.netnih.gov

Enhanced Specificity: Novel derivatives are being designed to have higher specificity for certain cellular components or metabolic processes. This could allow for more precise differentiation between stunned, hibernating, and necrotic tissue. tums.ac.ir

Table 1: Comparison of Fatty Acid Radiotracer Characteristics

Feature Straight-Chain (e.g., IPPA) Branched-Chain (e.g., BMIPP)
Metabolic Fate Undergoes β-oxidation β-oxidation is inhibited
Myocardial Retention Shorter Prolonged
Imaging Window Narrower Wider, allows for "ischemic memory" imaging
Primary Advantage Reflects fatty acid uptake and initial metabolism Allows visualization of metabolic alterations that persist after an ischemic event

This table is based on information from research comparing straight and branched-chain fatty acid analogs. researchgate.nettums.ac.ir

Strategies for Overcoming Regulatory and Supply Challenges for Broader Research Adoption of this compound I-123

Despite its demonstrated utility, the adoption of this compound I-123 (123I-BMIPP) outside of Japan has been significantly hampered by regulatory and supply chain issues. patsnap.comnih.gov In the United States, a product candidate named Zemiva (this compound I 123) underwent clinical trials but has not achieved widespread commercial availability. sec.gov

Key challenges and potential strategies include:

Regulatory Hurdles: Gaining approval from bodies like the U.S. Food and Drug Administration (FDA) is a complex and expensive process. Strategies to overcome this involve conducting large-scale, multicenter clinical trials that robustly demonstrate both efficacy and safety, which can be challenging for a specialized diagnostic agent. sec.govsnmjournals.org One phase II clinical trial, for instance, evaluated the safety and efficacy of 123I-BMIPP in patients with symptoms of acute coronary syndrome to build a case for its diagnostic value. snmjournals.orgnih.gov

Manufacturing and Supply Chain: The production of 123I-BMIPP is complex, and there are a limited number of manufacturers capable of producing it in compliance with regulatory standards and in sufficient quantities. sec.gov Iodine-123 has a short half-life, which complicates logistics and requires a reliable and efficient supply chain. Establishing more geographically diverse manufacturing sites and improving production methods are critical strategies to ensure a stable supply for broader research and clinical use. aabolhosseini.ir

Competition from Other Agents: The market for cardiac imaging includes well-established agents like Technetium-99m-labeled tracers (Sestamibi and Tetrofosmin). aabolhosseini.ir For broader adoption, research must clearly delineate the unique clinical scenarios where the metabolic information provided by this compound is superior to the perfusion data from these other agents.

Integration of this compound Research with Systems Biology and Lipidomics Approaches

The data derived from this compound imaging provides a specific window into fatty acid metabolism. Integrating this information with broader analytical fields like systems biology and lipidomics can provide a more holistic understanding of disease. nih.gov

Lipidomics: This field involves the large-scale study of cellular lipids using advanced techniques like mass spectrometry. cancer.dknih.gov By correlating the findings of this compound SPECT imaging (which shows regional fatty acid uptake) with detailed lipid profiles from tissue or plasma samples, researchers can build a more complete picture of metabolic dysregulation. frontiersin.org For example, a lipidomics analysis might reveal changes in specific classes of phospholipids (B1166683) or triacylglycerols that correspond to areas of reduced BMIPP uptake, identifying new biomarkers or therapeutic targets. nih.govmdpi.com

Systems Biology: This approach aims to understand the complex interactions within a biological system as a whole. cancer.dk Data from this compound studies can be fed into computational models of cardiac metabolism. These models can simulate how an ischemic event not only alters fatty acid pathways but also affects interconnected pathways like glucose metabolism, amino acid metabolism, and cellular signaling. frontiersin.org This integration can help researchers understand the downstream consequences of the metabolic "stunning" that BMIPP is designed to detect and predict how the system might respond to therapeutic interventions. tums.ac.ir

Exploration of Non-Cardiac Research Applications for this compound Analogs

While the heart is the primary focus of this compound research, the fundamental role of fatty acid metabolism in other tissues suggests potential for non-cardiac applications. Altered lipid metabolism is a known hallmark of various diseases, including cancer and neurological disorders.

Potential areas for future exploration include:

Oncology: Many types of cancer cells exhibit profound changes in their metabolic pathways, often relying more heavily on fatty acid synthesis or oxidation for rapid growth and proliferation. Radio-labeled fatty acid analogs could potentially be used to image tumors, assess their metabolic activity, and monitor their response to therapies that target lipid metabolism.

Neurology: The brain has high energy demands, and disruptions in fatty acid metabolism have been implicated in neurodegenerative diseases. While the blood-brain barrier presents a challenge, designing fatty acid analogs that can cross it might open new avenues for imaging metabolic changes in conditions like Alzheimer's disease or after a stroke.

Other Metabolic Diseases: Conditions such as diabetes and non-alcoholic fatty liver disease are characterized by systemic metabolic dysregulation. This compound analogs could be investigated as tools to assess the extent of fatty acid metabolism disruption in organs like the liver.

Q & A

Q. What are best practices for integrating BMIPP imaging with emerging modalities like cardiac MRI or proteomic profiling?

  • Methodological Answer : Develop multimodal imaging pipelines with shared coordinate systems (e.g., DICOM alignment tools). For proteomic integration, use LASSO regression to identify protein signatures predictive of BMIPP uptake. Validate with pathway enrichment analysis (e.g., KEGG, Reactome) to link imaging findings to metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.